tert-Butyl 4-(((6-(diethylamino)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl 4-(((6-(diethylamino)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H32N4O3 and its molecular weight is 364.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound tert-butyl 4-(((6-(diethylamino)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be delineated as follows:
- Core Structure : The compound features a piperidine ring, which is linked to a pyrimidine moiety through an ether bond.
- Functional Groups : The presence of a tert-butyl group enhances lipophilicity, while the diethylamino group may contribute to its biological activity.
Research indicates that pyrimidine derivatives like this compound often exert their effects through multiple mechanisms:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, specifically targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Anti-inflammatory Activity : Pyrimidine derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammatory responses.
Efficacy in Cell Lines
Recent studies have demonstrated the biological activity of this compound across various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of cell proliferation |
MCF10A (non-cancer) | >2.4 | Minimal effect, indicating selectivity |
The significant difference in IC50 values suggests a promising therapeutic window for targeting cancer cells while sparing normal cells .
In Vivo Studies
In vivo experiments using mouse models have further elucidated the compound's efficacy:
- Metastatic Models : In BALB/c nude mice injected with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in lung metastasis compared to control groups. This was attributed to its ability to inhibit key signaling pathways involved in metastasis .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Key findings include:
- The diethylamino group is essential for enhancing binding affinity to target proteins.
- Modifications on the piperidine ring can significantly alter biological activity, suggesting that small changes can lead to substantial differences in efficacy.
Case Studies
Several case studies highlight the potential applications of this compound:
- Oncology : A study reported that derivatives similar to this compound effectively inhibited tumor growth in xenograft models, showcasing its potential as an anti-cancer agent.
- Inflammation : Another investigation demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models, supporting their use in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
tert-butyl 4-[[6-(diethylamino)pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3/c1-6-22(7-2)16-12-17(21-14-20-16)25-13-15-8-10-23(11-9-15)18(24)26-19(3,4)5/h12,14-15H,6-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTSLADBFBUPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.